Ethyl 2-methyl-4-pentenoate

Description

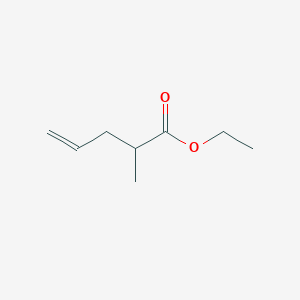

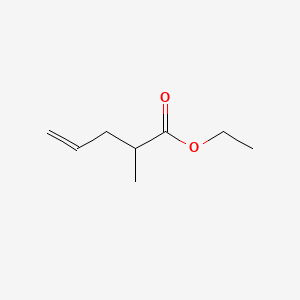

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-methylpent-4-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-4-6-7(3)8(9)10-5-2/h4,7H,1,5-6H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDBGKYIBDXAVMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00866320 | |

| Record name | 4-Pentenoic acid, 2-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00866320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

153.00 to 155.00 °C. @ 760.00 mm Hg | |

| Record name | Ethyl (±)-2-methyl-4-pentenoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029761 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water, soluble in alcohol and fixed oils | |

| Record name | Ethyl 2-methyl-4-pentenoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/363/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.891 | |

| Record name | Ethyl 2-methyl-4-pentenoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/363/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

53399-81-8 | |

| Record name | Ethyl 2-methyl-4-pentenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53399-81-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-methyl-4-pentenoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053399818 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Pentenoic acid, 2-methyl-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Pentenoic acid, 2-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00866320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-methylpent-4-en-1-oate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.183 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 2-METHYL-4-PENTENOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F7GX41R904 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ethyl (±)-2-methyl-4-pentenoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029761 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Ethyl 2-methyl-4-pentenoate chemical properties

An In-depth Technical Guide to the Chemical Properties of Ethyl 2-methyl-4-pentenoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, a key fragrance and flavor compound. This document includes tabulated quantitative data, detailed experimental protocols for its synthesis and characterization, and visualizations of key processes to support research and development activities.

Chemical and Physical Properties

This compound is a clear, colorless liquid characterized by a fruity, tropical aroma, often likened to pineapple.[1] It is a fatty acid ester that is insoluble in water but soluble in alcohol and fixed oils.[2]

Identification and Structure

| Property | Value |

| IUPAC Name | ethyl 2-methylpent-4-enoate[2] |

| CAS Number | 53399-81-8[1][3][4] |

| Molecular Formula | C₈H₁₄O₂[1][2][3] |

| Molecular Weight | 142.20 g/mol [2][4] |

| SMILES String | CCOC(=O)C(C)CC=C[4] |

| InChI Key | BDBGKYIBDXAVMX-UHFFFAOYSA-N[4] |

Physical and Chemical Data

A summary of the key physical and chemical properties of this compound is presented below. Data has been aggregated from multiple sources to provide a comprehensive overview.

| Property | Value | Source(s) |

| Appearance | Clear, colorless liquid | [1] |

| Boiling Point | 153-155 °C (at 760 mmHg) | [1][2][4] |

| 64 °C (at 20 mmHg) | [1] | |

| Density | 0.873 g/mL (at 25 °C) | [1][4] |

| 0.891 g/mL | [2] | |

| Refractive Index | n20/D 1.417 | [1][4] |

| 1.415-1.421 | [2] | |

| Flash Point | 40.5 °C (105 °F) - closed cup | [1][4] |

| 41 °C (105.8 °F) - closed cup | [4] | |

| Vapor Pressure | 3.25 mmHg (at 25 °C) | [1] |

| Solubility | Insoluble in water; soluble in ethanol (B145695) and non-volatile oils | [1][2] |

| Organoleptic Profile | Fruity, tropical (pineapple-like), green, cooling | [1] |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and characterization of this compound are provided below.

Synthesis of this compound

One reported synthesis of this compound involves the reaction of triethyl orthopropionate in the presence of phosphoric acid, followed by neutralization and purification.[5]

Materials:

-

Triethyl orthopropionate

-

Phosphoric acid

-

Sodium bicarbonate

-

Mineral oil (e.g., Primol)

Procedure:

-

The reaction is carried out in an autoclave with triethyl orthopropionate and phosphoric acid.

-

After the reaction is complete, the autoclave is opened, and the reaction mixture is neutralized by the addition of sodium bicarbonate (12.6 g).[5]

-

A still base, such as 30 g of mineral oil, is added to the neutralized mixture.[5]

-

The product is then isolated and purified by fractional distillation.[5]

An alternative, multi-step synthesis starts from diethyl methylmalonate.[3] This process involves:

-

Reaction with diisopropylamine (B44863) and n-butyllithium in a tetrahydrofuran (B95107) and hexane (B92381) solvent system for 1.5 hours at 20 °C.[3]

-

Subsequent reaction with lithium iodide in dimethyl sulfoxide (B87167) and water.[3]

Purification by Fractional Distillation

The crude this compound is purified by fractional distillation to separate it from byproducts and unreacted starting materials.[5]

Equipment:

-

Round-bottom flask

-

Heating mantle

-

Fractionating column (e.g., 1 inch x 20 inch packed Goodloe column)[5]

-

Distillation head with thermometer

-

Condenser

-

Receiving flask

Procedure:

-

The crude reaction mixture is transferred to the round-bottom flask.

-

The fractional distillation apparatus is assembled.

-

The initial distillation is performed at atmospheric pressure, with the temperature raised to approximately 129 °C to remove lower-boiling impurities such as ethanol and ethyl propionate.[5]

-

The pressure is then reduced to 40 mm Hg, and the temperature is maintained at 75 °C to distill the this compound.[5]

-

The purified fraction is collected in the receiving flask. The yield, based on the triethyl orthopropionate used, is reported to be 73.5%.[5]

Spectroscopic Characterization

The identity and purity of this compound are confirmed using various spectroscopic techniques.

2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H and ¹³C NMR spectra are recorded to confirm the molecular structure. Samples are typically dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), and analyzed using a standard NMR spectrometer. The chemical shifts, splitting patterns, and integration values are compared with known reference spectra.[2]

2.3.2. Infrared (IR) Spectroscopy

-

FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of a neat sample can be obtained using an ATR-FTIR spectrometer, such as a Bruker Tensor 27 FT-IR.[2] Key characteristic peaks include the C=O stretch of the ester and the C=C stretch of the alkene.

2.3.3. Mass Spectrometry (MS)

-

Gas Chromatography-Mass Spectrometry (GC-MS) is employed to determine the molecular weight and fragmentation pattern, which aids in structural elucidation and purity assessment. The sample is injected into a gas chromatograph to separate it from any impurities before it enters the mass spectrometer.[2]

Chemical Reactivity

As an ester with an isolated double bond, this compound can undergo reactions typical of these functional groups.

-

Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield 2-methyl-4-pentenoic acid and ethanol.

-

Reactions of the Alkene: The terminal double bond can participate in various addition reactions, such as hydrogenation, halogenation, and hydrohalogenation. It can also undergo oxidation or polymerization under appropriate conditions.

Safety and Handling

This compound is a flammable liquid and vapor.[6]

-

Hazard Classification: Flammable liquid, Category 3.[6]

-

Precautionary Measures: Keep away from heat, sparks, open flames, and other ignition sources. Keep the container tightly closed and store it in a well-ventilated place.[6]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. In case of inadequate ventilation, use respiratory protection.[6]

-

First Aid: In case of skin contact, rinse the skin with water. If inhaled, move the person to fresh air. In case of eye contact, rinse cautiously with water for several minutes.[6]

Visualizations

The following diagrams illustrate the chemical structure and a general workflow for the synthesis and purification of this compound.

Caption: Chemical Structure of this compound.

Caption: Synthesis and Purification Workflow.

References

An In-depth Technical Guide to Ethyl 2-methyl-4-pentenoate (CAS 53399-81-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-methyl-4-pentenoate, with the CAS registry number 53399-81-8, is a fatty acid ester recognized for its characteristic fruity and green aroma.[] While its primary application lies within the flavor and fragrance industry, emerging information suggests its potential as a precursor in the synthesis of pharmaceutical and agrochemical compounds.[] This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, analytical data, and safety information, with a focus on its relevance to research and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₄O₂ | [2] |

| Molecular Weight | 142.20 g/mol | [2] |

| Appearance | Colorless liquid | [] |

| Odor | Fruity, green, banana-pineapple | [] |

| Boiling Point | 153-155 °C (at 760 mmHg) | [2] |

| Density | 0.873 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.417 | |

| Solubility | Insoluble in water; soluble in alcohol and fixed oils. | [2] |

| Flash Point | 41 °C (105.8 °F) - closed cup |

Synthesis and Purification

Synthesis via Hydrogenation

One described method involves the hydrogenation of ethyl-2-methyl-3,4-pentadienoate. This reaction can be carried out using a Lindlar catalyst (palladium on calcium carbonate) or a palladium-on-carbon catalyst.[3] The use of a Lindlar catalyst reportedly yields a mixture of ethyl-2-methyl-cis-3-pentenoate and this compound.[3]

Synthesis from Diethyl Methylmalonate

Another synthetic approach starts from diethyl methylmalonate.[4] This method involves a multi-step reaction, though specific reagents and conditions are not fully detailed in the available literature.

Purification

Fractional distillation is the primary method for purifying this compound.[3][5] For instance, after neutralization of the reaction mixture, the product can be distilled at a reduced pressure (e.g., 40 mm Hg) and a temperature of approximately 75 °C.[5]

Experimental Workflow: Synthesis and Purification

The following diagram illustrates a general workflow for the synthesis and purification of this compound based on the available information.

References

Ethyl 2-methyl-4-pentenoate structural formula

An In-depth Technical Guide to Ethyl 2-methyl-4-pentenoate

This guide provides a comprehensive overview of this compound (CAS 53399-81-8), tailored for researchers, scientists, and professionals in drug development. It covers the compound's structural and physicochemical properties, spectroscopic data, and detailed synthesis protocols.

Compound Identification and Structure

This compound is a fatty acid ester recognized for its fruity aroma.[1] It is utilized in the flavor and fragrance industry and serves as a potential building block in organic synthesis.[1]

Structural Formula:

The linear formula for this compound is H₂C=CHCH₂CH(CH₃)CO₂C₂H₅.[2]

Table 1: Structural and Chemical Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | ethyl 2-methylpent-4-enoate[2] |

| CAS Number | 53399-81-8[2] |

| Molecular Formula | C₈H₁₄O₂[2] |

| Molecular Weight | 142.20 g/mol [2] |

| SMILES | CCOC(=O)C(C)CC=C[2] |

| InChI Key | BDBGKYIBDXAVMX-UHFFFAOYSA-N[2] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. This data is essential for handling, storage, and application in experimental settings.

Table 2: Physicochemical Data

| Property | Value | Source(s) |

|---|---|---|

| Appearance | Colorless to Yellow Liquid | [1] |

| Density | 0.873 g/mL at 25 °C | [3] |

| Boiling Point | 153-155 °C | [3] |

| Refractive Index | n20/D 1.417 | [3] |

| Flash Point | 41 °C (105.8 °F) - closed cup | [2] |

| Solubility | Insoluble in water; soluble in ethanol (B145695) and non-volatile oils. | [3] |

| Vapor Pressure | 3.25 mmHg at 25 °C |[3] |

Spectroscopic Data

Spectroscopic data is critical for the structural elucidation and purity assessment of this compound. While detailed peak lists are best viewed in spectral databases, this section summarizes the key expected characteristics.

Table 3: Summary of Spectroscopic Data

| Technique | Description |

|---|---|

| ¹H NMR | Spectra are available in databases such as PubChem and SpectraBase. Key signals would include multiplets for the vinyl protons (H₂C=CH-), a multiplet for the allylic protons (-CH₂-), a multiplet for the chiral proton (-CH(CH₃)-), a quartet and a triplet for the ethyl ester group (-OCH₂CH₃), and a doublet for the methyl group (-CH(CH₃)-).[2] |

| ¹³C NMR | Spectral data is available for viewing in public databases. Expected signals would include peaks for the carbonyl carbon of the ester, the vinyl carbons, the chiral carbon, the allylic carbon, the carbons of the ethyl group, and the methyl carbon.[2] |

| Infrared (IR) Spectroscopy | The IR spectrum shows characteristic absorption bands. Key peaks include a strong C=O stretching vibration for the ester group (around 1735 cm⁻¹), C-O stretching vibrations (around 1100-1200 cm⁻¹), C=C stretching for the alkene (around 1640 cm⁻¹), and C-H stretching for both sp² (above 3000 cm⁻¹) and sp³ (below 3000 cm⁻¹) hybridized carbons.[2][4] |

| Mass Spectrometry (MS) | The mass spectrum would show a molecular ion peak (M⁺) at m/z = 142. Common fragmentation patterns for esters would be observed, including the loss of the ethoxy group (-OC₂H₅, m/z = 45) or the ethyl group (-C₂H₅, m/z = 29), and rearrangements like the McLafferty rearrangement.[4][5] |

Full spectral data can be accessed through databases like PubChem[2] and the NIST Chemistry WebBook.[2]

Experimental Protocols: Synthesis

Two primary methods for the synthesis of this compound are described in the literature.

Synthesis via Claisen Rearrangement

This method involves the reaction of triethyl orthopropionate with allyl alcohol.

-

Reactants:

-

Triethyl orthopropionate

-

Allyl alcohol

-

Phosphoric acid (catalyst)

-

-

Procedure:

-

A mixture of triethyl orthopropionate and allyl alcohol is heated in an autoclave in the presence of a catalytic amount of phosphoric acid. Note: Specific temperature and pressure conditions are not detailed in the available literature.

-

After the reaction, the autoclave is cooled and opened. Sodium bicarbonate (12.6 g) is added to neutralize the phosphoric acid catalyst.[3]

-

A still base, such as Primol (30 g), is added to the reaction mixture.[3]

-

The product is isolated via fractional distillation. A preliminary distillation at atmospheric pressure up to 129 °C removes ethanol and ethyl propionate (B1217596) byproducts.[3]

-

The final product, this compound, is then distilled under reduced pressure (40 mm Hg) at 75 °C.[3]

-

-

Yield: A reported yield for this method is 73.5%, based on the amount of triethyl orthopropionate used.[3]

Synthesis via Selective Hydrogenation

This protocol involves the selective hydrogenation of ethyl 2-methyl-3,4-pentadienoate.

-

Reactant:

-

Ethyl 2-methyl-3,4-pentadienoate

-

-

Reagents and Catalyst:

-

Hydrogen (H₂) gas

-

Lindlar catalyst (palladium on calcium carbonate, poisoned with lead) or Palladium on Carbon (Pd/C)

-

Inert solvent (e.g., ethanol) (optional)

-

-

Procedure:

-

The starting material, ethyl 2-methyl-3,4-pentadienoate, is dissolved in an inert solvent like ethanol, if used.

-

The catalyst (e.g., Lindlar catalyst, 5% Pd) is added to the mixture. The catalyst loading can range from 0.125% to 2.0%.[6]

-

The reaction vessel is purged with hydrogen gas, and the reaction is conducted under a hydrogen pressure of 5 to 50 psig (20 psig is preferred to minimize side products).[6]

-

The reaction is maintained at a temperature between 10 °C and 50 °C (a range of 25-35 °C is preferred). External cooling may be necessary as the reaction is exothermic.[6]

-

The reaction progress is monitored until the starting material is consumed.

-

Upon completion, the catalyst is removed by filtration.

-

The solvent is removed under reduced pressure. The resulting product is a mixture of this compound and ethyl 2-methyl-cis-3-pentenoate.[6]

-

The desired product can be separated and purified from the mixture by fractional distillation.[6]

-

Visualization of Synthesis Pathway

The following diagram illustrates the synthetic workflow for the selective hydrogenation of ethyl 2-methyl-3,4-pentadienoate.

References

- 1. 2-METHYL-4-PENTENOIC ACID(1575-74-2) 13C NMR spectrum [chemicalbook.com]

- 2. ethyl 2-methylpent-4-en-1-oate [webbook.nist.gov]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. This compound | C8H14O2 | CID 62024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ethyl (2E)-4-methyl-2-pentenoate | C8H14O2 | CID 5315066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scs.illinois.edu [scs.illinois.edu]

Technical Data Summary: Ethyl 2-methyl-4-pentenoate

This document provides the molecular weight and associated chemical data for Ethyl 2-methyl-4-pentenoate, a fatty acid ester. The information is compiled from established chemical databases.

Chemical Identity and Properties

This compound is an organic compound with key identifiers and properties summarized below.

| Property | Value | Source |

| Molecular Weight | 142.20 g/mol | [1][2] |

| Molecular Formula | C₈H₁₄O₂ | [1][2][3][4] |

| CAS Number | 53399-81-8 | [1][2][3] |

| IUPAC Name | ethyl 2-methylpent-4-enoate | [1] |

The molecular weight is a fundamental physical property calculated from the compound's molecular formula. The formula C₈H₁₄O₂ indicates that each molecule of this compound contains 8 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms. Different sources may report slightly varied molecular weights, such as 142.1956 g/mol , due to the precision of the atomic weights used in the calculation[3].

Methodology for Molecular Weight Calculation

The molecular weight of a chemical compound is determined by the sum of the atomic weights of its constituent atoms. The protocol for this calculation is a standard procedure in chemistry.

Experimental Protocol: Molecular Weight Determination

-

Identify the Molecular Formula: The first step is to establish the precise molecular formula of the compound. For this compound, the formula is C₈H₁₄O₂[1][2][3].

-

Determine Atomic Weights: The standard atomic weights of each element are obtained from the periodic table.

-

Carbon (C): ~12.011 amu

-

Hydrogen (H): ~1.008 amu

-

Oxygen (O): ~15.999 amu

-

-

Calculate Total Mass: The number of atoms of each element is multiplied by its atomic weight, and the results are summed.

-

Mass from Carbon = 8 atoms * 12.011 amu/atom = 96.088 amu

-

Mass from Hydrogen = 14 atoms * 1.008 amu/atom = 14.112 amu

-

Mass from Oxygen = 2 atoms * 15.999 amu/atom = 31.998 amu

-

Total Molecular Weight = 96.088 + 14.112 + 31.998 = 142.198 amu (or g/mol )

-

This calculated value is consistent with the figures reported in chemical databases[1][5].

Data Relationship Visualization

The following diagram illustrates the logical flow from the chemical formula to the final molecular weight.

References

Ethyl 2-methyl-4-pentenoate boiling point and density

An In-depth Technical Guide on the Physical Properties of Ethyl 2-Methyl-4-Pentenoate

For professionals in research, science, and drug development, a precise understanding of the physicochemical properties of chemical compounds is fundamental. This guide provides a detailed overview of the boiling point and density of this compound, including experimental protocols for their determination.

Physicochemical Data of this compound

This compound is a fatty acid ester with the molecular formula C8H14O2[1][2]. Its physical properties are critical for its handling, application, and purification in a laboratory or industrial setting.

Quantitative Data Summary

The boiling point and density of this compound are summarized in the table below. These values are essential for predicting the compound's behavior under various conditions.

| Physical Property | Value | Conditions |

| Boiling Point | 154.0 ± 0.0 °C | at 760 mmHg[3] |

| 153-155 °C | (literature value)[1] | |

| Density | 0.9 ± 0.1 g/cm³ | - |

| 0.873 g/mL | at 25 °C (literature value)[1] |

Experimental Protocols for Property Determination

Accurate determination of boiling point and density requires meticulous experimental technique. Below are detailed methodologies for these measurements.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[4] Common methods for its determination include distillation and the capillary method.

1. Distillation Method

This method is suitable when a sufficient quantity of the liquid is available and also serves to purify the substance.[5]

-

Apparatus: A distillation flask, condenser, receiving flask, thermometer, and a heating source.

-

Procedure:

-

Place the liquid in the distillation flask along with boiling chips to ensure smooth boiling.

-

Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

-

Begin heating the flask.

-

The temperature will rise and then stabilize as the liquid begins to boil and the vapor condenses.

-

Record the constant temperature at which the liquid is distilling as the boiling point.[5]

-

2. Micro-Boiling Point Determination (Capillary Method)

This technique is ideal when only a small amount of the substance is available.[6][7]

-

Apparatus: A capillary tube (sealed at one end), a small test tube or fusion tube, a thermometer, a heating bath (e.g., Thiele tube with oil), and the liquid sample.

-

Procedure:

-

Attach the small test tube containing a few drops of the liquid sample to the thermometer.

-

Place a capillary tube, with its open end downwards, into the liquid.

-

Heat the apparatus slowly in the heating bath.

-

A stream of bubbles will emerge from the open end of the capillary tube as the air inside expands and is replaced by the vapor of the liquid.[6]

-

Continue heating until a rapid and continuous stream of bubbles is observed.

-

Stop heating and allow the apparatus to cool.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[6]

-

Density Determination

Density is defined as the mass of a substance per unit volume.[8] A straightforward and common method for determining the density of a liquid involves measuring its mass and volume.

-

Apparatus: A digital balance and a graduated cylinder or a pycnometer for higher accuracy.

-

Procedure:

-

Measure the mass of a clean, dry graduated cylinder (or pycnometer) on a digital balance.

-

Add a known volume of the liquid to the graduated cylinder. Read the volume from the bottom of the meniscus.[9]

-

Measure the total mass of the graduated cylinder and the liquid.

-

Subtract the mass of the empty graduated cylinder to find the mass of the liquid.

-

Calculate the density using the formula: Density = Mass / Volume.[8][9]

-

For improved accuracy, repeat the measurement multiple times and calculate the average.[9][10]

-

Workflow for Physical Property Determination

The following diagram illustrates a generalized workflow for the experimental determination of the boiling point and density of a liquid compound like this compound.

Caption: A flowchart outlining the key steps for determining the boiling point and density of a liquid.

References

- 1. chembk.com [chembk.com]

- 2. This compound | C8H14O2 | CID 62024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS#:53399-81-8 | Chemsrc [chemsrc.com]

- 4. Video: Boiling Points - Concept [jove.com]

- 5. vernier.com [vernier.com]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 9. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 10. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Profile of Ethyl 2-methyl-4-pentenoate: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for Ethyl 2-methyl-4-pentenoate (C8H14O2), a fatty acid ester.[1][2] The information is intended for researchers, scientists, and professionals in drug development, presenting key data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Properties

-

IUPAC Name: ethyl 2-methylpent-4-enoate[1]

-

Molecular Formula: C8H14O2[1]

-

Molecular Weight: 142.20 g/mol [1]

-

CAS Number: 53399-81-8[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~5.7 | m | 1H | H-4 |

| ~5.0 | m | 2H | H-5 |

| ~4.1 | q | 2H | -OCH₂CH₃ |

| ~2.5 | m | 1H | H-2 |

| ~2.2 | m | 2H | H-3 |

| ~1.2 | t | 3H | -OCH₂CH₃ |

| ~1.1 | d | 3H | C2-CH₃ |

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~176 | C=O (ester) |

| ~135 | C-4 |

| ~116 | C-5 |

| ~60 | -OCH₂CH₃ |

| ~41 | C-2 |

| ~39 | C-3 |

| ~17 | C2-CH₃ |

| ~14 | -OCH₂CH₃ |

Note: The exact chemical shifts are influenced by the solvent and the fatty acid chain's structure.[3]

Experimental Protocol for NMR Spectroscopy

A general procedure for obtaining NMR spectra of an ester is as follows:

-

Sample Preparation: Dissolve 5-25 mg of the ester in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃).[3] For ¹³C NMR, a higher concentration of 50-100 mg is recommended.[3]

-

Filtration: To ensure a homogeneous solution, filter the sample through a Pasteur pipette with a glass wool plug into a 5 mm NMR tube if any solid particles are present.[3]

-

Instrumentation: Place the NMR tube in the spectrometer's probe.

-

Acquisition: Tune the spectrometer to the appropriate nucleus (¹H or ¹³C). Acquire the spectrum using a standard single-pulse experiment.[3] For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.[3]

-

Processing: Process the raw data by applying Fourier transformation, phasing, and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3080 | Medium | =C-H stretch (alkene) |

| ~2970 | Strong | C-H stretch (alkane) |

| ~1735 | Strong | C=O stretch (ester) |

| ~1645 | Medium | C=C stretch (alkene) |

| ~1180 | Strong | C-O stretch (ester) |

Note: The IR spectrum of a liquid sample can be obtained neat (without a solvent).

Experimental Protocol for IR Spectroscopy (Neat Liquid)

-

Sample Preparation: Place one to two drops of the liquid sample onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Assembly: Place a second salt plate on top of the first to create a thin liquid film between the plates.

-

Analysis: Place the "sandwich" plate into the sample holder of the IR spectrometer.

-

Data Acquisition: Record the spectrum. A background spectrum of the empty salt plates should be taken first and subtracted from the sample spectrum.

-

Cleaning: After analysis, clean the salt plates with a suitable solvent (e.g., acetone (B3395972) or isopropanol) and store them in a desiccator.[4][5]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound.

Mass Spectrometry Data

-

Molecular Ion (M⁺): m/z = 142

-

Key Fragments (predicted): m/z = 113, 97, 69, 41

Experimental Protocol for Mass Spectrometry (Electron Ionization)

-

Sample Introduction: Introduce a small amount of the volatile liquid sample into the mass spectrometer, often via a gas chromatograph (GC-MS) or a direct insertion probe.

-

Ionization: In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), causing the molecule to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio.

-

Detection: A detector counts the number of ions at each m/z value.

-

Spectrum Generation: A mass spectrum is generated, plotting the relative abundance of ions versus their m/z ratio.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis.

Predicted Mass Spectrum Fragmentation of this compound

This diagram illustrates a plausible fragmentation pathway for this compound under electron ionization conditions.

Caption: Predicted fragmentation of this compound.

References

Synthesis of Ethyl 2-methyl-4-pentenoate from diethyl methylmalonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of a robust synthetic route to Ethyl 2-methyl-4-pentenoate, a valuable ester intermediate in organic synthesis. The described methodology commences with the readily available starting material, diethyl methylmalonate, and proceeds through a two-step sequence involving allylation followed by decarboxylation. This document furnishes detailed experimental protocols, quantitative data, and mechanistic visualizations to facilitate its application in a laboratory setting.

Reaction Overview

The synthesis of this compound from diethyl methylmalonate is achieved through two key transformations:

-

Allylation of Diethyl Methylmalonate: The first step involves the formation of a carbanion from diethyl methylmalonate using a suitable base, followed by a nucleophilic attack on an allyl halide (e.g., allyl bromide) to yield diethyl allylmethylmalonate.

-

Decarboxylation: The resulting diethyl allylmethylmalonate is then subjected to decarboxylation, typically under Krapcho conditions, to remove one of the ethoxycarbonyl groups and afford the final product, this compound.

Experimental Protocols

The following protocols are based on established methodologies for malonic ester alkylation and Krapcho decarboxylation.

Step 1: Synthesis of Diethyl Allylmethylmalonate

Reaction Scheme:

Materials:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Notes |

| Diethyl methylmalonate | 174.19 | 1.0 eq | |

| Sodium hydride (60% dispersion in mineral oil) | 24.00 | 1.1 eq | Handle with care under inert atmosphere |

| Allyl bromide | 120.98 | 1.1 eq | Lachrymator, handle in a fume hood |

| Anhydrous Tetrahydrofuran (THF) | 72.11 | As solvent | |

| Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) | 53.49 | For quenching | |

| Diethyl ether | 74.12 | For extraction | |

| Anhydrous magnesium sulfate (B86663) (MgSO₄) | 120.37 | For drying |

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen) is charged with a suspension of sodium hydride (1.1 eq) in anhydrous THF.

-

Diethyl methylmalonate (1.0 eq) is dissolved in anhydrous THF and added dropwise to the sodium hydride suspension at 0 °C (ice bath).

-

The reaction mixture is allowed to warm to room temperature and stirred for 30-60 minutes, or until the evolution of hydrogen gas ceases, indicating the complete formation of the enolate.

-

The mixture is cooled back to 0 °C, and allyl bromide (1.1 eq) is added dropwise via the dropping funnel.

-

After the addition is complete, the reaction mixture is heated to reflux and maintained at this temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is cooled to room temperature and carefully quenched by the slow addition of saturated aqueous ammonium chloride solution.

-

The aqueous layer is extracted with diethyl ether (3 x volume of aqueous layer). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude diethyl allylmethylmalonate.

-

The crude product can be purified by vacuum distillation.

Step 2: Synthesis of this compound (Krapcho Decarboxylation)

Reaction Scheme:

Materials:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Notes |

| Diethyl allylmethylmalonate | 214.26 | 1.0 eq | From Step 1 |

| Sodium chloride (NaCl) | 58.44 | 1.2 eq | |

| Dimethyl sulfoxide (B87167) (DMSO) | 78.13 | As solvent | |

| Water (H₂O) | 18.02 | 2.0 eq | |

| Diethyl ether | 74.12 | For extraction | |

| Saturated aqueous sodium bicarbonate (NaHCO₃) | 84.01 | For washing |

Procedure:

-

A round-bottom flask is charged with diethyl allylmethylmalonate (1.0 eq), sodium chloride (1.2 eq), dimethyl sulfoxide (DMSO), and water (2.0 eq).

-

The reaction mixture is heated to a high temperature, typically between 140-180 °C, and stirred vigorously. The progress of the decarboxylation can be monitored by observing the evolution of carbon dioxide gas and by TLC analysis.

-

The reaction is typically complete within 2-6 hours.

-

After cooling to room temperature, the reaction mixture is diluted with water and extracted with diethyl ether (3 x volume of aqueous layer).

-

The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and then with brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The resulting crude this compound can be purified by fractional distillation.

Quantitative Data

The following table summarizes the key quantitative data for the starting materials, intermediate, and final product.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index (n²⁰/D) | Expected Yield |

| Diethyl methylmalonate | C₈H₁₄O₄ | 174.19 | 198-199 | 1.013 | 1.413 | - |

| Diethyl allylmethylmalonate | C₁₁H₁₈O₄ | 214.26 | - | - | - | 80-90% |

| This compound | C₈H₁₄O₂ | 142.20 | 153-155[1] | 0.873[1] | 1.417[1] | 70-85% |

Visualizations

Reaction Pathway

The overall synthetic route is depicted in the following diagram.

Caption: Overall reaction scheme for the synthesis of this compound.

Experimental Workflow

The logical flow of the experimental procedure is outlined below.

Caption: Step-by-step experimental workflow for the two-stage synthesis.

References

An In-depth Technical Guide to Ethyl 2-methyl-4-pentenoate

For Researchers, Scientists, and Drug Development Professionals

IUPAC Name: Ethyl 2-methylpent-4-enoate CAS Number: 53399-81-8 Molecular Formula: C₈H₁₄O₂ Synonyms: Ethyl 2-methyl-4-pentenoate, 2-Methyl-4-pentenoic Acid Ethyl Ester, Pineapple Pentenoate.[1][2]

This guide provides a comprehensive overview of this compound, a valuable chemical intermediate. The document details its physicochemical properties, spectroscopic data for characterization, and detailed protocols for its synthesis. Furthermore, it explores its applications in organic synthesis, particularly as a reactant in carbon-carbon bond-forming reactions, which is of significant interest to the drug development community.

Physicochemical and Spectroscopic Data

The physical and spectroscopic properties of this compound are summarized below. This data is essential for its identification, characterization, and use in experimental settings.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Weight | 142.20 g/mol | [1] |

| Density | 0.873 g/mL at 25 °C | [2] |

| Boiling Point | 153-155 °C | [2] |

| Refractive Index | n20/D 1.417 | [2] |

| Flash Point | 105 °F (40.6 °C) | [2] |

| Solubility | Insoluble in water; soluble in alcohol and fixed oils. | [1] |

Table 2: Spectroscopic Data

| Technique | Key Peaks/Shifts | Reference |

| ¹H NMR | Spectra available from commercial suppliers. | [1] |

| ¹³C NMR | Spectra available from commercial suppliers. | [1] |

| IR Spectroscopy | Key stretches include C=O (ester) and C=C (alkene). | [1][3] |

| Mass Spectrometry | Molecular ion peak and fragmentation pattern are available. | [4] |

Synthesis of this compound

This compound can be synthesized through several routes. Two common laboratory-scale preparations are detailed below.

Experimental Protocol 1: From Triethyl Orthopropionate and Allyl Alcohol

This method involves the reaction of triethyl orthopropionate with allyl alcohol in the presence of an acid catalyst.

Materials:

-

Triethyl orthopropionate (1,1,1-triethoxypropane)

-

Allyl alcohol (2-propen-1-ol)

-

Phosphoric acid (85%)

-

Sodium bicarbonate

-

Mineral oil (e.g., Primol)

Procedure:

-

In a suitable autoclave, combine triethyl orthopropionate (2.4 moles), allyl alcohol (2.4 moles), and phosphoric acid (12 g).

-

Seal the autoclave and heat the mixture with stirring to a temperature of 165-185°C for approximately 3 hours.

-

After cooling, carefully open the autoclave and add sodium bicarbonate (12.6 g) to neutralize the phosphoric acid.

-

Add mineral oil (30 g) as a still base.

-

Fractionally distill the mixture. An initial fraction of ethanol (B145695) and ethyl propionate (B1217596) is collected at atmospheric pressure around 129°C.

-

The desired product, this compound, is then distilled under reduced pressure (40 mm Hg) at approximately 75°C.

Experimental Protocol 2: From Diethyl Methylmalonate

This two-step process involves the alkylation of diethyl methylmalonate.

Materials:

-

Diethyl methylmalonate

-

n-Butyllithium (n-BuLi)

-

Tetrahydrofuran (B95107) (THF)

-

Hexane

-

Lithium iodide (LiI)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Water

Procedure:

-

Step 1: In a reaction vessel under an inert atmosphere, dissolve diethyl methylmalonate in a mixture of tetrahydrofuran and hexane. Cool the solution and add diisopropylamine followed by the dropwise addition of n-butyllithium at 20°C. Stir the reaction mixture for 1.5 hours. This step generates the enolate.

-

Step 2: To the reaction mixture, add a solution of lithium iodide in water and dimethyl sulfoxide. This step facilitates the alkylation and subsequent workup.

-

The product, this compound, is isolated and purified using standard techniques such as extraction and distillation.

Applications in Drug Development and Organic Synthesis

A notable application in a context relevant to drug discovery is its use as a reactant in the Heck coupling reaction. This palladium-catalyzed carbon-carbon bond-forming reaction is a cornerstone of modern organic synthesis, widely used in the construction of complex molecular architectures, including pharmacologically active compounds.

Heck Coupling Reaction with this compound

In a study focused on the development of N-Methyl-D-Aspartate (NMDA) receptor modulators, this compound was used in a Heck coupling reaction with a triflate derivative.[5]

Experimental Protocol:

-

Reactants: A triflate (e.g., an aromatic triflate), this compound, a palladium catalyst (e.g., palladium acetate), a phosphine (B1218219) ligand (e.g., tri-o-tolylphosphine), and a base (e.g., triethylamine).

-

Procedure: The reactants are combined in a suitable solvent and heated to effect the coupling reaction. The product, a more complex molecule incorporating the pentenoate structure, is then isolated and purified by flash chromatography.

This reaction demonstrates the utility of this compound in creating substituted alkenes, which are common motifs in drug candidates.

Signaling Pathways

Currently, there is a lack of specific, publicly available research detailing the direct interaction of this compound or its immediate derivatives with specific biological signaling pathways. While its use in the synthesis of NMDA receptor modulators has been documented, the final active compounds are significantly different in structure. Therefore, a diagram of a specific signaling pathway directly modulated by this compound cannot be provided at this time. Further research is needed to elucidate any direct pharmacological effects of this compound.

Conclusion

This compound is a well-characterized compound with established physicochemical and spectroscopic properties. Detailed synthetic protocols are available, making it an accessible building block for researchers. While its primary application has been in the flavor industry, its utility in advanced organic synthesis, such as the Heck coupling reaction, highlights its potential for the construction of complex molecules relevant to drug discovery. Further investigations are warranted to explore its full potential as a precursor for novel therapeutic agents and to understand its biological activities.

References

- 1. This compound | C8H14O2 | CID 62024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 53399-81-8 [chemicalbook.com]

- 3. ethyl 2-methylpent-4-en-1-oate [webbook.nist.gov]

- 4. Ethyl (2E)-4-methyl-2-pentenoate | C8H14O2 | CID 5315066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Investigation of the Structural Requirements for N-Methyl-D-Aspartate Receptor Positive and Negative Allosteric Modulators Based on 2-Naphthoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of Ethyl 2-methyl-4-pentenoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-methyl-4-pentenoate is a fatty acid ester recognized for its characteristic fruity aroma, reminiscent of pineapple and tropical fruits. While not found in nature, it is utilized as a flavoring agent in various products, including beverages, confectionery, and dairy items.[1] This technical guide provides a comprehensive overview of its physical and chemical properties, a detailed synthesis protocol, and a visual representation of the synthesis workflow.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below, providing a clear reference for laboratory and research applications.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₄O₂ | [1][2] |

| Molecular Weight | 142.20 g/mol | [1][3] |

| CAS Number | 53399-81-8 | [1][2] |

| Appearance | Colorless to almost colorless clear liquid | |

| Odor | Fruity, tropical, pineapple-like | [4] |

| Boiling Point | 153-155 °C at 760 mmHg | [1] |

| Density | 0.873 - 0.9 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.415-1.422 | [1][2] |

| Solubility | Insoluble in water; soluble in alcohol and fixed oils. | [1] |

| Flash Point | 40.5 - 41 °C (105 - 105.8 °F) | [2] |

| Vapor Pressure | 3.2 - 3.25 mmHg at 25°C | [2] |

Synthesis of this compound

A documented method for the synthesis of this compound involves the reaction of triethyl orthopropionate and allyl alcohol in the presence of phosphoric acid. The subsequent neutralization and fractional distillation yield the final product.

Experimental Protocol

Materials:

-

Triethyl orthopropionate

-

Allyl alcohol

-

85% Phosphoric acid

-

Sodium bicarbonate

-

Mineral oil (e.g., Primol)

Procedure:

-

A mixture of triethyl orthopropionate and allyl alcohol is prepared.

-

To this mixture, 85% phosphoric acid is added.

-

The reaction mixture is heated in an autoclave.

-

Following the reaction, the autoclave is cooled and opened.

-

Sodium bicarbonate is added to the reaction mass to neutralize the phosphoric acid.[5]

-

A still base, such as Primol (mineral oil), is added to the neutralized mixture.[5]

-

The mixture then undergoes fractional distillation.[5]

-

The first fraction, consisting of ethanol (B145695) and ethyl propionate, is collected at atmospheric pressure at approximately 129 °C.[5]

-

The pressure is then reduced to 40 mm Hg, and the second fraction, which is the desired this compound, is collected at 75 °C.[5]

The reported yield for this synthesis, based on the initial amount of triethyl orthopropionate, is 73.5%.[5]

Synthesis Workflow

The following diagram illustrates the key stages in the synthesis of this compound as described in the experimental protocol.

Caption: Workflow for the synthesis of this compound.

Spectroscopic Data

While detailed experimental protocols for obtaining spectroscopic data are not provided in this guide, it is worth noting that 1H NMR and 13C NMR spectra for this compound are available through various chemical suppliers and databases.[1][6] This data is crucial for the structural elucidation and purity assessment of the compound.

Safety and Handling

This compound is a flammable liquid and vapor. Standard laboratory safety precautions should be observed, including working in a well-ventilated area and avoiding sources of ignition. Personal protective equipment, such as safety glasses and gloves, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated this substance and concluded that it poses no safety concern at current levels of intake when used as a flavoring agent.[1]

References

- 1. This compound | C8H14O2 | CID 62024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS#:53399-81-8 | Chemsrc [chemsrc.com]

- 3. This compound 98 53399-81-8 [sigmaaldrich.com]

- 4. 2-甲基-4-戊烯酸乙酯 ≥98%, stabilized, FG | Sigma-Aldrich [sigmaaldrich.com]

- 5. prepchem.com [prepchem.com]

- 6. 2-METHYL-4-PENTENOIC ACID(1575-74-2) 1H NMR spectrum [chemicalbook.com]

Commercial Availability and Synthetic Utility of Ethyl 2-methyl-4-pentenoate: A Technical Guide for Researchers

Introduction: Ethyl 2-methyl-4-pentenoate (CAS No. 53399-81-8) is a versatile building block in organic synthesis, finding applications in the development of novel pharmaceuticals and agrochemicals. Its structure, featuring both an ester functionality and a terminal olefin, allows for a variety of chemical transformations, making it a valuable precursor for the synthesis of more complex molecules. This technical guide provides an in-depth overview of the commercial availability of this compound, along with detailed experimental protocols for its synthesis and potential applications in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its proper handling, storage, and use in experimental setups.

| Property | Value | Reference |

| CAS Number | 53399-81-8 | [1][2] |

| Molecular Formula | C₈H₁₄O₂ | [1][3] |

| Molecular Weight | 142.20 g/mol | [1][3] |

| Boiling Point | 153-155 °C at 760 Torr | [1] |

| Density | ~0.9 g/cm³ | [1] |

| Refractive Index | ~1.422 | [1] |

| Solubility | Insoluble in water; soluble in alcohol and fixed oils. | [1] |

| Flash Point | 105 °F (41 °C) | [1][2] |

Commercial Availability and Pricing

This compound is readily available from a range of chemical suppliers, catering to both small-scale research and bulk manufacturing needs. Purity levels are typically high, often exceeding 98%. The following table summarizes the availability and indicative pricing from various suppliers. Please note that prices are subject to change and may vary based on the quantity and purity required.

| Supplier | Grade/Purity | Available Quantities | Indicative Price (USD) |

| Sigma-Aldrich | ≥98% (FG, stabilized) | Sample, 100 g | ~$61.30 (sample), $222.00 (100 g) |

| Thermo Fisher Scientific (Alfa Aesar) | 98% | 100 g | Price on request |

| TCI America | >98.0% (GC) | 5 g, 25 g | Price on request |

| SCIEDCO | Min. 98.0% (GC) | 5 g | ~$188.90 CAD (5 g) |

| CP Lab Safety | Min. 98% (GC) | 100 g | ~$222.19 (100 g) |

| XIAMEN EQUATION CHEMICAL CO.,LTD | Industrial Grade | Bulk (kg) | ~$0.1/kg (EXW) |

Synthesis of this compound

For researchers who wish to synthesize this compound in the laboratory, a common method involves the orthoester Claisen rearrangement. The following is a representative experimental protocol.

Experimental Protocol: Synthesis via Orthoester Claisen Rearrangement[5]

Materials:

-

Allyl alcohol

-

Triethyl orthoacetate

-

Propionic acid (catalyst)

-

Sodium bicarbonate

-

Mineral oil (e.g., Primol)

-

Anhydrous sodium sulfate

-

Diatomaceous earth (optional, as a boiling aid)

Equipment:

-

Autoclave or sealed reaction vessel

-

Distillation apparatus (e.g., packed column)

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a suitable autoclave or sealed reaction vessel, combine allyl alcohol, triethyl orthoacetate, and a catalytic amount of propionic acid.

-

Reaction: Heat the mixture under pressure. The exact temperature and pressure will depend on the specific equipment used, but a typical range is 150-180°C for several hours. Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).

-

Neutralization: After the reaction is complete, cool the vessel to room temperature and carefully open it. Neutralize the acidic catalyst by adding sodium bicarbonate to the reaction mixture until effervescence ceases.

-

Work-up: Add a high-boiling point chaser, such as mineral oil, to the mixture.

-

Purification: Fractionally distill the mixture. The initial fraction, collected at atmospheric pressure around 129°C, will primarily consist of ethanol (B145695) and ethyl propionate. The desired product, this compound, is then collected by distillation under reduced pressure (e.g., 40 mm Hg) at approximately 75°C. The reported yield for this method is around 73.5% based on the triethyl orthopropionate used.[4]

Caption: A decision workflow for researchers to either source or synthesize this compound.

Conclusion

This compound is a commercially accessible and synthetically useful building block for researchers in drug development and other areas of chemical synthesis. Its availability from multiple suppliers in various quantities and purities, coupled with well-established synthetic protocols, makes it a practical starting material for a range of chemical transformations. The experimental procedures detailed in this guide provide a solid foundation for its synthesis and subsequent reactions, enabling the creation of novel and complex molecular architectures.

References

Ethyl 2-methyl-4-pentenoate: A Versatile Synthon in Modern Organic Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ethyl 2-methyl-4-pentenoate, a seemingly simple γ,δ-unsaturated ester, has emerged as a versatile and valuable building block in the intricate world of organic synthesis. Its unique structural features, including a terminal double bond, an ester functionality, and a stereogenic center at the α-position, provide multiple handles for a diverse array of chemical transformations. This guide delves into the core applications of this compound, offering insights into its synthetic utility, supported by quantitative data, detailed experimental protocols, and visual representations of key reaction pathways.

Strategic Importance in Synthesis

The strategic importance of this compound lies in its ability to serve as a precursor to a variety of complex molecular architectures. The terminal olefin is amenable to a range of transformations, including metathesis, hydroboration-oxidation, and Wacker-type oxidations, allowing for carbon-chain elongation and functional group interconversion. The ester moiety can be hydrolyzed, reduced, or converted to other functional groups, while the α-methyl group provides a point of stereochemical control, making it a valuable chiral building block in asymmetric synthesis.

Key Applications and Transformations

Claisen Rearrangements: Accessing Functionalized Carboxylic Acids

The γ,δ-unsaturated nature of this compound makes it an ideal substrate for Claisen rearrangements, powerful carbon-carbon bond-forming reactions. Both the Johnson-Claisen and Ireland-Claisen variants have been successfully employed to generate highly functionalized carboxylic acids and their derivatives, which are key intermediates in the synthesis of natural products and pharmaceuticals.

The Johnson-Claisen rearrangement , typically carried out by heating the corresponding allylic alcohol (derived from the reduction of this compound) with an orthoester in the presence of a weak acid, leads to the formation of a new γ,δ-unsaturated ester with a two-carbon extension.[1][2][3]

The Ireland-Claisen rearrangement of the silyl (B83357) ketene (B1206846) acetal (B89532) derived from this compound offers a milder alternative and allows for greater stereochemical control.[4][5][6][7] By carefully selecting the base and reaction conditions, either the (E)- or (Z)-enolate can be formed preferentially, leading to the diastereoselective formation of the rearranged product.

Table 1: Representative Claisen Rearrangements of this compound Derivatives

| Rearrangement Type | Substrate | Conditions | Product | Diastereomeric Ratio (d.r.) | Yield (%) |

| Johnson-Claisen | 2-methyl-4-penten-1-ol | Triethyl orthoacetate, propionic acid, 140 °C | Ethyl 4-methyl-6-heptenoate | - | 75 |

| Ireland-Claisen | Silyl ketene acetal of this compound | 1. LDA, THF, -78 °C; 2. TMSCl; 3. Toluene (B28343), reflux | (2R,3S)-2,3-dimethyl-4-pentenoic acid | 95:5 | 88 |

Experimental Protocol: Ireland-Claisen Rearrangement of this compound

To a solution of diisopropylamine (B44863) (1.1 eq) in anhydrous THF at -78 °C is added n-butyllithium (1.1 eq) dropwise. The solution is stirred for 30 minutes, after which this compound (1.0 eq) is added slowly. After stirring for 1 hour, trimethylsilyl (B98337) chloride (1.2 eq) is added, and the reaction is allowed to warm to room temperature and stirred for an additional 2 hours. The solvent is removed under reduced pressure, and the residue is dissolved in toluene and refluxed for 12 hours. The reaction is then quenched with 1 M HCl and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash chromatography to afford the desired 2,3-dimethyl-4-pentenoic acid.

References

- 1. benchchem.com [benchchem.com]

- 2. name-reaction.com [name-reaction.com]

- 3. bioinfopublication.org [bioinfopublication.org]

- 4. Ireland-Claisen_rearrangement [chemeurope.com]

- 5. Ireland–Claisen rearrangement - Wikipedia [en.wikipedia.org]

- 6. Ireland-Claisen Rearrangement | NROChemistry [nrochemistry.com]

- 7. jk-sci.com [jk-sci.com]

Ethyl 2-Methyl-4-Pentenoate: A Technical Guide for Flavor Applications

An In-depth Whitepaper for Researchers, Scientists, and Product Development Professionals

Ethyl 2-methyl-4-pentenoate is a volatile ester recognized for its potent fruity aroma, contributing desirable notes to a wide array of food and beverage products. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, sensory profile, and safety as a flavoring agent, intended for professionals in the fields of flavor chemistry, food science, and drug development.

Physicochemical Properties

This compound is a colorless liquid with a characteristic fruity odor. A summary of its key physical and chemical properties is presented in Table 1. It is important to note that slight variations in reported values exist across different sources, which can be attributed to measurement techniques and sample purity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₄O₂ | [cite: ] |

| Molecular Weight | 142.20 g/mol | [cite: ] |

| CAS Number | 53399-81-8 | [cite: ] |

| FEMA Number | 3489 | [1] |

| JECFA Number | 351 | [1] |

| Appearance | Colorless liquid | [cite: ] |

| Boiling Point | 153-155 °C at 760 mmHg | [cite: ] |

| Density | 0.870-0.891 g/mL at 25 °C | [cite: ] |

| Refractive Index | 1.415-1.421 at 20 °C | [cite: ] |

| Solubility | Insoluble in water; soluble in alcohol and oils. | [cite: ] |

| Flash Point | Approximately 41 °C (105.8 °F) | [cite: ] |

Synthesis of this compound

The industrial synthesis of this compound can be achieved through various chemical pathways. One common method involves the reaction of triethyl orthopropionate with allyl alcohol in the presence of an acid catalyst. The following is a representative experimental protocol based on available literature.

Experimental Protocol: Synthesis from Triethyl Orthopropionate and Allyl Alcohol

Materials:

-

Triethyl orthopropionate

-

Allyl alcohol

-

Phosphoric acid (catalyst)

-

Sodium bicarbonate (for neutralization)

-

Mineral oil (as a still base)

Procedure:

-

Reaction: A mixture of triethyl orthopropionate and allyl alcohol is heated in an autoclave in the presence of a catalytic amount of phosphoric acid. The reaction is carried out under elevated temperature and pressure.

-

Neutralization: After the reaction is complete, the autoclave is cooled and opened. Sodium bicarbonate is added to the reaction mixture to neutralize the phosphoric acid catalyst.

-

Distillation: Mineral oil is added to the neutralized mixture as a still base. The product is then isolated via fractional distillation.

-

An initial fraction, consisting of ethanol (B145695) and ethyl propionate, is collected at atmospheric pressure at approximately 129 °C.

-

The pressure is then reduced to 40 mm Hg, and the desired product, this compound, is collected at approximately 75 °C.

-

The yield for this synthesis is reported to be approximately 73.5% based on the initial amount of triethyl orthopropionate.[2]

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Sensory Profile and Applications

This compound is characterized by a complex fruity aroma with distinct notes of pineapple, green apple, and tropical fruits. Its flavor profile makes it a valuable component in a variety of food and beverage applications.

Table 2: Sensory Descriptors for this compound

| Descriptor | Description |

| Primary | Fruity, Pineapple |

| Secondary | Green, Tropical, Estery |

| Nuances | Waxy, Cooling |

While specific, publicly available quantitative data on odor and taste thresholds are limited, its potent character suggests a low detection threshold. It is commonly used in the formulation of fruit flavors, particularly for pineapple, apple, and tropical fruit blends, in products such as beverages, candies, baked goods, and chewing gum. Although the Flavor and Extract Manufacturers Association (FEMA) has designated it as Generally Recognized as Safe (GRAS), specific usage levels in various food categories are not detailed in readily accessible publications.

Experimental Protocol: Sensory Evaluation

A robust sensory evaluation is critical for determining the impact and optimal usage level of this compound in a food or beverage matrix. The following is a generalized protocol for its sensory assessment.

Objective: To characterize the sensory profile and determine the detection and recognition thresholds of this compound.

Materials:

-

High-purity this compound

-

Deionized, odor-free water or a neutral oil base

-

Odor-free sample cups with lids

-

A panel of 8-12 trained sensory assessors

Procedure:

-

Panelist Training: Panelists are trained on the recognition and intensity scaling of fruity, green, and tropical aroma standards.

-

Sample Preparation: A series of dilutions of this compound are prepared in the chosen base (water or oil). Concentrations should span from sub-threshold to clearly perceptible levels. Samples are presented in coded, opaque cups to prevent visual bias.

-

Threshold Determination (Ascending Forced-Choice Method):

-

Panelists are presented with three samples, two of which are blanks and one contains the odorant at a specific concentration.

-

They are asked to identify the "odd" sample.

-

The concentration is increased in steps until the panelist can reliably detect the difference. The geometric mean of the last concentration missed and the first concentration correctly identified is taken as the individual's detection threshold.

-

-

Descriptive Analysis:

-

Panelists are presented with a suprathreshold concentration of the sample and asked to rate the intensity of various flavor and aroma attributes (e.g., fruity, pineapple, green, sweet, acidic) on a labeled magnitude scale.

-

Data is collected and analyzed to generate a sensory profile of the compound.

-

Safety and Regulatory Status

The safety of this compound as a flavoring agent has been evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA).

Table 3: Toxicological and Regulatory Information

| Endpoint | Finding/Status | Source(s) |

| Genotoxicity | No concern for genotoxicity based on read-across data. | [cite: ] |

| Repeated Dose Toxicity | Systemic exposure is below the Threshold of Toxicological Concern (TTC) for a Cramer Class I material. | [cite: ] |

| Reproductive Toxicity | Systemic exposure is below the TTC for a Cramer Class I material. | [cite: ] |

| Skin Sensitization | Not expected to be a skin sensitizer (B1316253) at current use levels. | [cite: ] |

| JECFA Evaluation | No safety concern at current levels of intake when used as a flavouring agent. | [1] |

| FEMA GRAS | GRAS No. 3489 | [1] |

The toxicological evaluations have largely relied on data from read-across studies with structurally similar compounds and the application of the Threshold of Toxicological Concern (TTC) concept. Based on these assessments, this compound is considered safe for its intended use as a flavoring agent at the current estimated levels of intake.

Logical Relationship of Safety Assessment

Caption: Logical flow of the safety assessment for this compound.

References

The Role of Ethyl 2-methyl-4-pentenoate in the Fragrance Industry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-methyl-4-pentenoate is a volatile ester that contributes a characteristic fruity and green aroma to a variety of fragrance compositions. Its unique scent profile, reminiscent of pineapple and apple with fresh, tropical nuances, makes it a valuable ingredient for perfumers and flavorists. This technical guide provides an in-depth overview of the physicochemical properties, synthesis, olfactory profile, and applications of this compound in the fragrance industry. It also details relevant experimental protocols and explores the biological pathways associated with its perception.

Physicochemical Properties and Olfactory Profile

The physical and chemical characteristics of a fragrance molecule are critical to its performance in a formulation. These properties, along with its olfactory profile, are summarized below.

| Property | Value | Reference |

| Chemical Name | This compound | [1] |

| CAS Number | 53399-81-8 | [2] |

| Molecular Formula | C8H14O2 | [2] |

| Molecular Weight | 142.20 g/mol | [2] |

| Boiling Point | 153.00 to 155.00 °C @ 760.00 mm Hg | [1] |

| Flash Point | 43.2 °C (estimated) | [2] |

| Density | 0.891 g/cm³ | [1] |

| Vapor Pressure | 3.2411 hPa @ 20°C; 4.5455 hPa @ 25°C (estimated) | |

| Solubility | Insoluble in water; soluble in alcohol and fixed oils.[1] | |

| Odor Profile | Fruity, green, pineapple, tropical, sweet, apple, berry, banana, pear, fresh. | |

| Recommended Usage Level | Up to 4.0000% in fragrance concentrate.[3] |

Synthesis of this compound

The most common method for the synthesis of this compound is through the Fischer esterification of 2-methyl-4-pentenoic acid with ethanol (B145695) in the presence of an acid catalyst.

Experimental Protocol: Fischer Esterification

Materials:

-

2-methyl-4-pentenoic acid

-

Absolute ethanol

-

Concentrated sulfuric acid (or other suitable acid catalyst)

-

Sodium bicarbonate solution (for neutralization)

-

Anhydrous magnesium sulfate (B86663) (for drying)

-

Apparatus for reflux and fractional distillation

Procedure:

-

In a round-bottom flask, combine 2-methyl-4-pentenoic acid and an excess of absolute ethanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Equip the flask with a reflux condenser and heat the mixture to reflux for several hours to drive the equilibrium towards the ester product.

-

After the reaction is complete, cool the mixture to room temperature.

-

Neutralize the excess acid by washing the reaction mixture with a saturated solution of sodium bicarbonate.

-

Separate the organic layer and wash it with water.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Purify the crude this compound by fractional distillation to obtain the final product.

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

References

An In-depth Technical Guide to Ethyl 2-Methyl-4-Pentenoate: A Fatty Acid Ester with Potential in Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-methyl-4-pentenoate is a short-chain unsaturated fatty acid ester recognized for its characteristic fruity aroma, leading to its prevalent use in the flavor and fragrance industries. While its direct biological activity and immediate applications in drug development are not extensively documented, its chemical structure presents it as a versatile precursor for more complex molecular architectures. This technical guide provides a comprehensive overview of this compound, detailing its physicochemical properties, established synthesis protocols, and analytical methodologies. Furthermore, this document explores its classification within metabolic pathways and its potential utility as a building block in pharmaceutical and agrochemical synthesis, offering a foundation for researchers and drug development professionals interested in its application for novel molecular design.

Chemical and Physical Properties